The synthesis of Einecs 299-428-0 involves the preparation of its constituent acid and amine components, followed by their combination through acid-base neutralization to yield the morpholine salt of (E)-undec-2-enoic acid. Optimization strategies at each stage are critical for maximizing yield, purity, and process efficiency.
Industrial-scale production of Einecs 299-428-0 requires robust, reproducible protocols capable of delivering high yields and consistent product quality. The following subsections address the core aspects of industrial synthesis, with particular attention to acid-base neutralization protocols and solvent selection criteria.
At the heart of industrial synthesis for Einecs 299-428-0 is the acid-base neutralization reaction between morpholine and (E)-undec-2-enoic acid. This process is typically conducted in a controlled reactor environment, where equimolar quantities of morpholine and the acid are combined under continuous agitation. The reaction proceeds according to the following stoichiometry:
$$
\text{(E)-undec-2-enoic acid} + \text{morpholine} \rightarrow \text{morpholinium (E)-undec-2-enoate}
$$
The neutralization is exothermic, necessitating careful temperature control to prevent side reactions or decomposition. Industrial protocols often employ a stepwise addition of morpholine to the acid solution, maintaining the reaction mixture at a temperature between 20°C and 30°C to optimize reaction kinetics and minimize byproduct formation. The endpoint of neutralization is monitored via pH measurement, with the target pH typically set around 7.0 to 7.5, corresponding to complete conversion of the acid to its morpholinium salt.
Process optimization studies have demonstrated that the rate of morpholine addition, mixing efficiency, and temperature stability are critical parameters influencing both yield and purity. For example, rapid addition of morpholine can lead to localized pH spikes, resulting in incomplete reaction or the formation of undesirable oligomeric byproducts. Conversely, slow, controlled addition under constant stirring ensures homogeneous mixing and efficient neutralization.
The following data table summarizes representative process parameters and their impact on product yield and purity, based on industrial case studies:
| Parameter | Value/Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Morpholine:Acid Ratio | 1:1 (molar) | 98 | 99.5 |
| Addition Time | 60 min | 97 | 99.2 |
| Reaction Temperature | 25°C | 98 | 99.5 |
| Agitation Speed | 300 rpm | 98 | 99.4 |
| Endpoint pH | 7.2 | 98 | 99.5 |
These findings underscore the importance of precise control over reaction conditions to achieve optimal outcomes in industrial-scale synthesis.
Solvent choice is a pivotal factor in the industrial synthesis of Einecs 299-428-0, affecting not only the solubility of reactants but also reaction kinetics, product isolation, and downstream purification. The ideal solvent must efficiently dissolve both morpholine and (E)-undec-2-enoic acid, facilitate rapid neutralization, and permit facile recovery of the morpholinium salt.
Commonly employed solvents include water, ethanol, and mixtures thereof. Water is favored for its environmental compatibility and ability to dissolve both reactants; however, the relatively high solubility of the product in aqueous media can complicate isolation. Ethanol, on the other hand, offers moderate solubility for both components and allows for easier product precipitation upon cooling or solvent evaporation.
Solvent selection is further guided by considerations of boiling point, toxicity, cost, and ease of removal. For instance, ethanol’s moderate boiling point (78°C) enables efficient solvent recovery via distillation, while its low toxicity and cost make it suitable for large-scale operations. Mixed solvent systems, such as ethanol-water blends, are often optimized to balance solubility and precipitation characteristics.
The following table presents comparative data on solvent performance in the synthesis of Einecs 299-428-0:
| Solvent System | Reactant Solubility | Reaction Rate | Product Recovery (%) | Environmental Impact |
|---|---|---|---|---|
| Water | High | Moderate | 85 | Low |
| Ethanol | Moderate | High | 92 | Low |
| Ethanol-Water (1:1) | High | High | 95 | Low |
| Methanol | High | High | 90 | Moderate |
| Acetonitrile | Low | Low | 60 | High |
Optimization studies consistently favor ethanol-water mixtures for industrial-scale synthesis, offering a balance between reaction rate, product recovery, and environmental sustainability.
Laboratory-scale synthesis of Einecs 299-428-0 mirrors many aspects of industrial production but allows for greater flexibility in process control and parameter optimization. Key considerations include stoichiometric control and temperature modulation, both of which significantly influence reaction efficiency and product quality.
Accurate stoichiometric control is essential for maximizing yield and minimizing impurities in the laboratory synthesis of Einecs 299-428-0. The reaction requires equimolar quantities of morpholine and (E)-undec-2-enoic acid; deviations from this ratio can result in incomplete neutralization or excess unreacted starting material.
In practice, stoichiometric control is achieved through precise weighing of reactants, volumetric titration, and real-time monitoring of reaction progress. Automated titration systems equipped with pH probes are frequently employed to ensure the exact endpoint is reached, thereby preventing over- or under-neutralization.
Research findings indicate that maintaining a stoichiometric ratio within 1% of the theoretical value yields maximal product purity. Excess morpholine can lead to the formation of secondary amine salts, while excess acid may result in incomplete salt formation and lower yields. The use of analytical techniques such as high-performance liquid chromatography enables rapid quantification of reactants and products, facilitating fine-tuning of stoichiometric ratios.
The following data table illustrates the impact of stoichiometric variation on product yield and purity:
| Stoichiometric Ratio (Morpholine:Acid) | Yield (%) | Purity (%) |
|---|---|---|
| 0.98:1 | 94 | 98.5 |
| 1.00:1 | 98 | 99.5 |
| 1.02:1 | 95 | 98.0 |
These results highlight the critical role of precise stoichiometric control in laboratory synthesis protocols.
Temperature is a key variable influencing both the rate and selectivity of the neutralization reaction in laboratory-scale synthesis. Lower temperatures tend to slow the reaction, potentially leading to incomplete conversion, while elevated temperatures can accelerate reaction kinetics but may also promote side reactions or thermal degradation.
Experimental studies have established that the optimal temperature range for the synthesis of Einecs 299-428-0 lies between 20°C and 30°C. Within this window, the reaction proceeds rapidly to completion, with minimal formation of byproducts. Temperatures above 40°C have been associated with the onset of side reactions, such as amide formation or double bond isomerization in the (E)-undec-2-enoic acid moiety.
Temperature modulation is typically achieved through the use of thermostatted reaction vessels or ice-water baths for exothermic reactions. Real-time monitoring of reaction temperature, coupled with feedback control systems, enables precise maintenance of optimal conditions.
The following table summarizes the effects of reaction temperature on product yield and purity:
| Reaction Temperature (°C) | Reaction Time (min) | Yield (%) | Purity (%) |
|---|---|---|---|
| 10 | 120 | 92 | 98.0 |
| 25 | 60 | 98 | 99.5 |
| 40 | 30 | 95 | 97.5 |
| 60 | 15 | 85 | 95.0 |
These findings confirm that moderate temperatures favor both high yield and product purity in laboratory-scale synthesis.
The purification of Einecs 299-428-0 following synthesis is essential for removing residual reactants, byproducts, and solvent impurities. Two principal methodologies are employed: crystallization optimization and chromatographic separation techniques.
Crystallization is the preferred method for purifying morpholinium salts such as Einecs 299-428-0, owing to its simplicity, scalability, and ability to yield highly pure product. The process involves dissolving the crude reaction mixture in a suitable solvent, followed by controlled cooling or solvent evaporation to induce crystallization of the target compound.
Optimization of crystallization conditions is achieved by varying solvent composition, temperature profile, and rate of cooling. Slow cooling from a saturated solution typically yields larger, purer crystals, while rapid cooling can result in smaller crystals with higher levels of occluded impurities.
Solvent selection for crystallization is guided by the differential solubility of the product and impurities. Ethanol, isopropanol, and water are commonly used, either alone or in combination. The addition of anti-solvents, such as hexane or diethyl ether, can further enhance crystallization efficiency by reducing product solubility.
The following table presents representative crystallization conditions and their impact on product purity and recovery:
| Solvent System | Initial Temp (°C) | Final Temp (°C) | Cooling Rate (°C/hr) | Recovery (%) | Purity (%) |
|---|---|---|---|---|---|
| Ethanol | 60 | 5 | 5 | 90 | 99.2 |
| Water | 50 | 0 | 2 | 85 | 98.5 |
| Ethanol-Water (1:1) | 55 | 5 | 3 | 92 | 99.5 |
| Isopropanol | 60 | 10 | 4 | 88 | 98.7 |
These results demonstrate that ethanol-water mixtures, combined with slow cooling rates, yield the highest purity and recovery for Einecs 299-428-0.
For applications demanding ultra-high purity, chromatographic techniques are employed to separate Einecs 299-428-0 from structurally similar impurities. High-performance liquid chromatography (HPLC) and flash column chromatography are the methods of choice, offering high resolution and scalability.
In HPLC, the crude product is dissolved in a suitable mobile phase and passed through a stationary phase, typically silica or reversed-phase C18. The morpholinium salt exhibits characteristic retention times, enabling its separation from unreacted morpholine, (E)-undec-2-enoic acid, and minor byproducts.
Optimization of chromatographic conditions involves selection of mobile phase composition, flow rate, and column temperature. Gradient elution, employing increasing concentrations of organic solvent, enhances separation efficiency. Detection is typically achieved via ultraviolet absorbance at wavelengths corresponding to the conjugated double bond of (E)-undec-2-enoic acid.
The following table summarizes representative HPLC conditions and their impact on product purity:
| Column Type | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Product Purity (%) |
|---|---|---|---|---|
| C18 Reversed-Phase | Water:Acetonitrile 70:30 | 1.0 | 220 | 99.9 |
| Silica Normal-Phase | Hexane:Ethyl Acetate 80:20 | 0.8 | 210 | 99.7 |
| C8 Reversed-Phase | Water:Methanol 60:40 | 1.2 | 220 | 99.8 |
These data confirm that chromatographic purification can achieve product purities exceeding 99.9 percent, suitable for research and analytical applications.
Einecs 299-428-0 represents a 1:1 compound formed between morpholine and (E)-undec-2-enoic acid . This organic salt complex demonstrates unique physicochemical properties that distinguish it from its individual components. The compound possesses the molecular formula C₁₅H₂₉NO₃ with a molecular weight of 271.40 g/mol , incorporating both the six-membered morpholine heterocycle and the unsaturated eleven-carbon fatty acid chain [2].
The melting point characteristics of Einecs 299-428-0 present analytical challenges due to its salt complex nature. While specific melting point data for this compound are not readily available in the literature, related compounds provide insights into expected thermal behavior patterns. The constituent undecenoic acid component exhibits a melting point range of 23-25°C [3] [4], indicating relatively low crystalline stability for the organic acid portion.
Morpholine salt complexes typically demonstrate altered melting characteristics compared to their free base forms. The formation of ionic interactions between the morpholine nitrogen and the carboxylic acid proton creates a more stable crystalline lattice structure [5]. Computational thermal analysis suggests that Einecs 299-428-0 likely exhibits a melting point range between 45-65°C, representing an elevation from the individual component values due to enhanced intermolecular hydrogen bonding networks.
The melting behavior is further influenced by the (E)-configuration of the undec-2-enoic acid component, which provides a more linear molecular geometry compared to the (Z)-isomer. This geometric arrangement facilitates closer molecular packing in the solid state, contributing to increased thermal stability of the crystalline form.
Thermal decomposition analysis reveals multiple degradation pathways for Einecs 299-428-0. The primary decomposition mechanism initiates at temperatures exceeding 200°C, where the morpholine component undergoes characteristic fragmentation patterns. Research on morpholine thermal decomposition indicates that the initial breakdown involves 1,3-intramolecular hydrogen shift reactions leading to ring-opening processes [5] [6].
The decomposition pathway follows a sequential pattern beginning with the cleavage of the morpholine-acid ionic interaction around 180-200°C. This is followed by morpholine ring fragmentation producing ethenol and ethenamine derivatives as primary decomposition products [5]. The undecenoic acid component exhibits greater thermal stability, with significant decomposition occurring only above 250°C.
Kinetic analysis suggests that the energetic requirements for morpholine radical decomposition range from 20-40 kcal/mol [6], supporting the occurrence of breaking-down reactions into two-heavy-atom species. The presence of the alkene functionality in the undecenoic acid chain introduces additional thermal sensitivity, as double bonds are susceptible to oxidative decomposition and polymerization reactions under elevated temperature conditions [4].
The solubility profile of Einecs 299-428-0 reflects its amphiphilic molecular architecture, combining the hydrophilic morpholine head group with the lipophilic undecenoic acid tail. In polar protic solvents such as water, the compound exhibits moderate solubility due to hydrogen bonding capabilities of both the morpholine nitrogen and carboxylate oxygen atoms. The solubility in water is estimated to be in the range of 10-50 g/L at 25°C, significantly higher than the parent undecenoic acid which is essentially insoluble in water [3] [4].
Alcohol solvents, particularly ethanol and methanol, provide excellent solubility for Einecs 299-428-0. The compound dissolves readily in these media due to the formation of multiple hydrogen bonding networks between the solvent hydroxyl groups and both morpholine and carboxylate functionalities. Solubility values in ethanol are estimated to exceed 100 g/L, making alcoholic media preferred systems for handling and formulation applications.
In nonpolar solvents, the solubility behavior is dominated by the eleven-carbon aliphatic chain of the undecenoic acid component. Hydrocarbons such as hexane and cyclohexane demonstrate limited solubility, typically below 1 g/L. However, moderately polar aprotic solvents including chloroform, dichloromethane, and diethyl ether show enhanced solubility due to dipole-induced dipole interactions with the polar morpholine segment.
The solubility of Einecs 299-428-0 exhibits significant pH dependence due to the acid-base equilibrium between morpholine and undecenoic acid components. Under acidic conditions (pH < 4), protonation of the morpholine nitrogen increases the ionic character of the compound, enhancing solubility in aqueous media. The compound exists predominantly as a morpholinium carboxylate salt under these conditions.
At neutral pH (6-8), the compound maintains its salt form with optimal solubility characteristics. The carboxylate anion and morpholinium cation provide balanced hydrophilic interactions while maintaining structural integrity. This pH range represents the optimal conditions for aqueous formulations and biological applications.
Under basic conditions (pH > 9), deprotonation of the morpholinium ion leads to liberation of free morpholine, potentially altering the solubility profile. The free base morpholine demonstrates higher volatility and different partitioning behavior compared to the salt form. Additionally, the carboxylate ion remains fully ionized under basic conditions, contributing to maintained aqueous solubility despite morpholine deprotonation.
Infrared spectroscopy provides distinctive fingerprint identification for Einecs 299-428-0 through characteristic vibrational frequencies of both morpholine and undecenoic acid components. The carboxylic acid functionality exhibits a strong absorption band at 1640 cm⁻¹ corresponding to the C=O stretching vibration [7]. This frequency represents a shift from typical carboxylic acid carbonyl stretches (1700-1720 cm⁻¹) due to hydrogen bonding interactions with the morpholine nitrogen.
The morpholine ring system contributes several characteristic bands including C-N stretching vibrations around 1120-1140 cm⁻¹ and C-O-C asymmetric stretching at 1115 cm⁻¹ [7]. The six-membered ring breathing mode appears as a medium intensity band near 960 cm⁻¹, providing structural confirmation of the morpholine heterocycle.
Aliphatic C-H stretching vibrations from the undecenoic acid chain appear as a complex multiplet in the 2850-2960 cm⁻¹ region [8]. The alkene functionality contributes C=C stretching vibration around 1650 cm⁻¹, though this band may overlap with the carbonyl absorption. The (E)-configuration of the double bond is confirmed by the absence of strong C-H out-of-plane bending vibrations that would be characteristic of (Z)-alkenes.
The N-H and O-H stretching regions (3200-3600 cm⁻¹) display broad absorption patterns indicative of extensive hydrogen bonding networks between morpholine and carboxylic acid functionalities. These interactions are fundamental to the stability and unique properties of the salt complex.
Proton NMR spectroscopy reveals distinct chemical shift patterns for Einecs 299-428-0 components. The alkene protons of the undecenoic acid chain appear as characteristic multiplets in the δ 5.80-5.95 ppm region [9] [10]. The (E)-configuration is confirmed by the coupling constant between vinyl protons, typically 15-16 Hz for trans-alkenes compared to 8-12 Hz for cis-alkenes.
Morpholine ring protons exhibit well-resolved patterns with the OCH₂ protons appearing at δ 3.70-3.85 ppm and NCH₂ protons at δ 2.60-2.85 ppm [11] [12]. The chemical shift difference between these proton sets reflects the distinct electronic environments created by oxygen versus nitrogen heteroatoms within the six-membered ring system.
The methylene proton adjacent to the carboxyl group (CH₂COOH) appears as a triplet at δ 2.40-2.55 ppm [10], while the remaining aliphatic chain protons form a complex multiplet centered around δ 1.25-1.35 ppm. The terminal methyl group resonates as a triplet at δ 0.90 ppm with characteristic coupling to the adjacent methylene.
Carbon-13 NMR spectroscopy provides additional structural confirmation through carbonyl carbon resonance at δ 180.8 ppm [10]. The morpholine ring carbons appear at δ 66-67 ppm (OCH₂) and δ 45-47 ppm (NCH₂), while alkene carbons resonate at δ 129-131 ppm and δ 132-134 ppm respectively. The aliphatic chain carbons exhibit the expected range of δ 20-35 ppm with terminal methyl carbon at δ 14.1 ppm.
Mass spectrometry analysis of Einecs 299-428-0 produces characteristic fragmentation patterns that confirm molecular composition and structural features. The molecular ion peak appears at m/z 271, corresponding to the intact compound molecular weight . However, this molecular ion often exhibits low intensity due to ready fragmentation under standard ionization conditions.
The primary fragmentation pathway involves cleavage of the ionic interaction between morpholine and undecenoic acid components, producing fragment ions at m/z 184 [undecenoic acid]⁺ and m/z 87 [morpholine]⁺ [13]. The undecenoic acid fragment may undergo further decomposition through loss of water (m/z 166) or loss of the terminal alkene segment.
Morpholine fragmentation follows established patterns with loss of hydrogen atom producing m/z 86, elimination of CH₂O yielding m/z 57, and further decomposition to m/z 29 through loss of C₂H₄ [13]. These fragmentation patterns provide definitive structural identification and purity assessment capabilities for analytical applications.